molecular formula C17H13N3O4 B591269 (R)-nitro-Blebbistatin CAS No. 1217619-62-9

(R)-nitro-Blebbistatin

Cat. No. B591269
M. Wt: 323.308
InChI Key: VIMYHNYWFMRDKQ-KRWDZBQOSA-N
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Description

This would typically include the compound’s systematic chemical name, its molecular formula, and its structural formula.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It could include the types of reactions involved, the reagents and conditions used, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It could include looking at reaction mechanisms, reaction rates, and the products formed.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

  • Finance : R is widely used in the financial industry. It provides an advanced statistical suite that is able to carry out all the necessary financial tasks. With the help of R, financial institutions are able to perform downside risk measurement, adjust risk performance and utilize visualizations like candlestick charts, density plots, drawdown plots, etc .

  • Banking : Just like financial institutions, banking industries make use of R for credit risk modeling and other forms of risk analytics. Banks make heavy usage of the Mortgage Haircut Model that allows them to take over the property in case of loan defaults .

  • Genetics : R is heavily used in genetics for data analysis .

  • Bioinformatics : In the field of bioinformatics, R is used for analyzing and interpreting biological data .

  • Drug Discovery : In drug discovery, R is used to crunch the data gathered in pre-clinical trials and determine how safe a drug is .

  • Epidemiology : In epidemiology, R is used to predict how a disease will spread in a pandemic .

  • Finance : R is widely used in the financial industry. It provides an advanced statistical suite that is able to carry out all the necessary financial tasks. With the help of R, financial institutions are able to perform downside risk measurement, adjust risk performance and utilize visualizations like candlestick charts, density plots, drawdown plots, etc .

  • Banking : Just like financial institutions, banking industries make use of R for credit risk modeling and other forms of risk analytics. Banks make heavy usage of the Mortgage Haircut Model that allows them to take over the property in case of loan defaults .

  • Genetics : R is heavily used in genetics for data analysis .

  • Bioinformatics : In the field of bioinformatics, R is used for analyzing and interpreting biological data .

  • Drug Discovery : In drug discovery, R is used to crunch the data gathered in pre-clinical trials and determine how safe a drug is .

  • Epidemiology : In epidemiology, R is used to predict how a disease will spread in a pandemic .

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and other hazards. It could also include looking at its safety data sheet (SDS).


Future Directions

This could involve looking at current research on the compound and identifying areas where further research is needed.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less well-known compound, some of this information may not be available. If you have access to scientific databases or a library, they can be excellent resources for finding this information. You could also consider reaching out to researchers who specialize in studying this compound. They may be able to provide you with more information or point you to relevant resources.


properties

IUPAC Name

(3aR)-3a-hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-15-13-7-6-12(20(23)24)10-14(13)18-16-17(15,22)8-9-19(16)11-4-2-1-3-5-11/h1-7,10,22H,8-9H2/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMYHNYWFMRDKQ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)C21O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)[C@]21O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-nitro-Blebbistatin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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